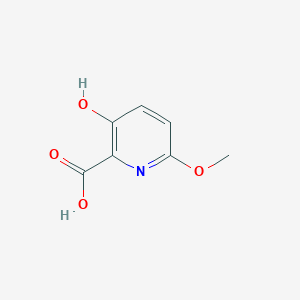
3-Hydroxy-6-methoxypicolinic acid
Cat. No. B8272847
M. Wt: 169.13 g/mol
InChI Key: PGFOTUURMDQBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07183278B1
Procedure details


Methyl 3-hydroxy-6-methoxypicolinate (80 mg) was dissolved in 4 ml of methanol. A 1 N aqueous sodium hydroxide solution (2 ml) was added to the solution, and a reaction was allowed to proceed at room temperature for 3 hr. The reaction solution was adjusted to pH 3 by the addition of 1 N hydrochloric acid. The precipitate was collected by filtration to give 56 mg (yield 76%) of the title compound.




Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[OH-].[Na+].Cl>CO>[OH:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=NC(=CC1)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=NC(=CC1)OC)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 mg | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
